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Compound of Interest

Compound Name: 2,5-Difluoro-4-nitrophenol

Cat. No.: B051165

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
2,5-Difluoro-4-nitrophenol (CAS No. 120103-18-6). Due to the limited availability of
experimentally derived public data for this specific compound, this document presents a
combination of predicted spectroscopic values and data from analogous compounds. These
predictions are grounded in established principles of nuclear magnetic resonance (NMR),
infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust reference for
researchers in organic synthesis and pharmaceutical development.

Introduction

2,5-Difluoro-4-nitrophenol is a key aromatic building block in medicinal chemistry and
materials science. Its unique electronic properties, arising from the interplay of the electron-
donating hydroxyl group and the electron-withdrawing nitro and fluoro substituents, make it a
valuable intermediate for synthesizing a wide range of target molecules. Accurate
spectroscopic data is paramount for reaction monitoring, quality control, and structural
confirmation. This guide aims to fill the current data gap by providing a detailed predicted
spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 2,5-
Difluoro-4-nitrophenol. These values are derived from computational models and analysis of
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structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~10.5-115 brs - Phenolic -OH

~8.0-8.2 d ~7-9 H-3

~72-74 d ~10-12 H-6

Predicted solvent: DMSO-des. Chemical shifts are referenced to TMS (6 = 0.00 ppm).

Table 2: Predicted 3C NMR Data

Chemical Shift (8) ppm Assighment
~155 - 160 C-1 (C-OH)
~150 - 155 (d) C-2 (C-F)
~115 - 120 (d) C-3 (C-H)
~140 - 145 C-4 (C-NO2)
~155 - 160 (d) C-5 (C-F)
~110 - 115 (d) C-6 (C-H)

Predicted solvent: DMSO-des. Chemical shifts are referenced to TMS (6 = 0.00 ppm). Carbons
attached to fluorine will appear as doublets due to *JCF coupling.

Table 3: Predicted °F NMR Data
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Chemical Shift (8) ppm Multiplicity Assighment
~(-110) - (-120) d Fat C-2
~(-120) - (-130) d FatC-5

Chemical shifts are referenced to CFCls (6 = 0.00 ppm). The para-nitro group is expected to
deshield adjacent fluorine atoms, influencing their chemical shifts.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

3200 - 3600 Broad O-H stretch (phenolic)
~1600, ~1480 Medium-Strong C=C aromatic ring stretch
1520 - 1550 Strong Asymmetric NOz2 stretch
1340 - 1360 Strong Symmetric NOz2 stretch
1200 - 1250 Strong C-F stretch

~1100 Medium C-O stretch (phenolic)

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data

m/z lon

175.01 [M]* (Molecular lon)
158.01 [M-OHJ*

145.00 [M-NOJ*

129.01 [M-NOz]*
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Based on a molecular formula of CeHsF2NOs and a molecular weight of 175.09 g/mol .

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

outlined above. Instrument parameters should be optimized for the specific sample and

equipment used.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Difluoro-4-nitrophenol in 0.6-
0.7 mL of deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm NMR tube.

'H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters
include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower
natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a longer
relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise
ratio.

19F NMR: Acquire the spectrum with proton decoupling. 1°F is a highly sensitive nucleus, so
fewer scans are typically required compared to 3C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for
Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on
the ATR crystal.

Data Acquisition: Record the spectrum over a range of 4000-400 cm~*. Typically, 16-32
scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method, such as Electron lonization (EI) for a volatile compound or Electrospray
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lonization (ESI) if dissolved in a solvent.

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic
analysis of 2,5-Difluoro-4-nitrophenol.

Click to download full resolution via product page

Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a foundational spectroscopic dataset for 2,5-Difluoro-4-
nitrophenol based on predictive methods and data from analogous structures. While
experimentally obtained data is preferred, this guide offers a valuable resource for researchers
to aid in the identification and characterization of this important chemical intermediate. It is
recommended that users of this compound perform their own analytical validation.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Difluoro-4-nitrophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051165#spectroscopic-data-nmr-ir-ms-of-2-5-
difluoro-4-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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